Mn(TMHD)3

説明

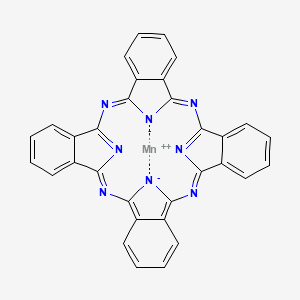

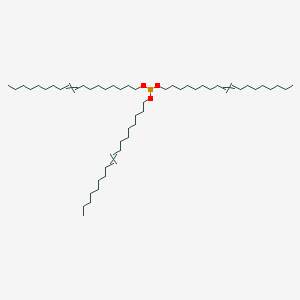

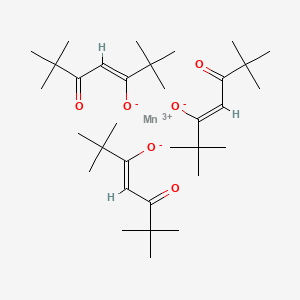

Mn(TMHD)3, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), is a transition metal catalyst . Its linear formula is Mn(C11H19O2)3 . It is used as a catalyst for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .

Synthesis Analysis

The complex can be dissolved in hot i-PrOH and precipitated with water. The resulting solid can then be dissolved in pentane, filtered, and the solvent removed to yield the Mn(TMHD)3 complex . In a study, thin films were synthesized using MOCVD conditions, with the main parameters being the ratio of organometallic starting materials, substrate temperature, and annealing effect .Molecular Structure Analysis

The molecular weight of Mn(TMHD)3 is 604.7 g/mol . The structure of Mn(TMHD)3 was found to be a dimer in several studies .Chemical Reactions Analysis

Mn(TMHD)3 has been used as a catalyst for various reactions. For instance, it has been used for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .Physical And Chemical Properties Analysis

Mn(TMHD)3 is a crystalline compound with a melting point of 160-170 °C . It has a molecular weight of 604.7 g/mol . It has a topological polar surface area of 120 Ų .Safety And Hazards

特性

IUPAC Name |

manganese(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPLLPBZHORSD-LWTKGLMZSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mn(TMHD)3 | |

CAS RN |

14324-99-3 | |

| Record name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

126

Citations

The complex, Mn(hfa) 2 •tmeda [(H‐hfa = 1,1,1,5,5,5‐hexafluoro‐2,4‐pentandione, tmeda = N,N,N′,N′‐tetramethylethylendiamine)], is synthesized in a single‐step reaction and …

Number of citations: 13

onlinelibrary.wiley.com

Heteroleptic manganese compounds, [Mn(tmhd)(TMEDA)Cl]2 (1), [Mn(tmhd)(dmamp)]2 (2), Mn2(tmhd)2(edpa)2(μ-THF) (3), [Mn(dmampea)(NEt2)]2 (4), and Mn(dmampea)(iPr-MeAMD…

Number of citations: 1

pubs.rsc.org

Various redox catalysts were investigated for oxidative carbonylation of phenol by using Pd 2 –Sn heterotrinuclear complex, ie, Pd 2 (dpm) 2 (SnCl 3 )Cl [dpm: bis(diphenylphosphino)…

Number of citations: 35

www.sciencedirect.com

Many metal 2,2,6,6-tetramethyl-3,5-heptandionate [M(tmhd) n ] compounds are volatile enough to be useful as precursors of the metals in vapor-phase deposition processes, for …

Number of citations: 17

pubs.acs.org

Pd–2,2′-bipyridyl complexes were investigated as novel Pd catalysts for direct synthesis of diphenyl carbonate (DPC) by oxidative carbonylation of phenol using carbon monoxide (CO…

Number of citations: 65

www.sciencedirect.com

Pd dinuclear complexes bridged with pyridylphosphine ligand such as Pd 2 (Ph 2 PPy) 2 X 2 (Ph 2 PPy: diphenyl-2-pyridylphosphine, X: Cl, Br, I, OCN, SCN, NO 2 , N 3 ) were …

Number of citations: 38

www.sciencedirect.com

Oxidative carbonylation of phenol to diphenyl carbonate catalyzed by Pd complex with diimine ligands

Pd complexes with diimine ligands were investigated as novel Pd catalysts for direct synthesis of diphenyl carbonate by oxidative carbonylation of phenol using carbon monoxide and air…

Number of citations: 52

link.springer.com

Pd(PhCN) 2 Cl 2 [bis(benzonitrile)dichloropalladium] were investigated in the presence of polyvinylpyrrolidone (PVP) as a polymer support for the direct synthesis of diphenyl carbonate …

Number of citations: 38

www.sciencedirect.com

Pd dinuclear complexes were investigated as catalysts for direct synthesis of diphenyl carbonate (DPC) by oxidative carbonylation of phenol using carbon monoxide and air. Pd …

Number of citations: 35

www.sciencedirect.com

A direct oxidative carbonylation procedure of Bisphenol A to polycarbonate catalyzed with efficient Pd complex systems has been developed. Pd/2,2′‐bipyridyl complexes possessing …

Number of citations: 40

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。